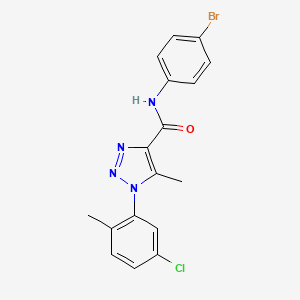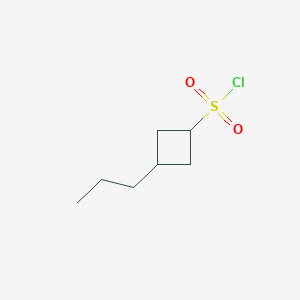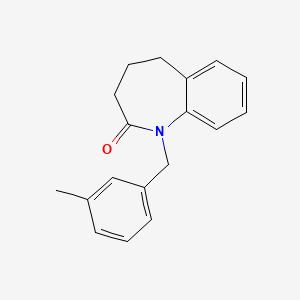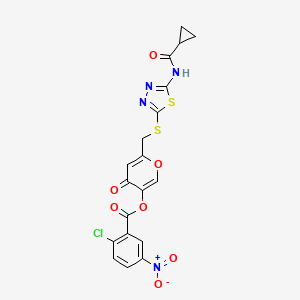
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14BrClN4O and its molecular weight is 405.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Research has shown that certain derivatives of triazole compounds, similar to N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, possess significant antimicrobial and antitumor properties. For example, a study on new thiourea derivatives demonstrated potential for developing novel antimicrobial agents with antibiofilm properties, particularly effective against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Similarly, another research on nitrogen heterocycles containing a carboxamide moiety, like the one , revealed potent cytotoxic activity against MCF-7 cell line, indicating their potential as antitumor agents (Bakare, 2021).
Synthesis and Characterization
The synthesis and structural characterization of compounds similar to this compound have been a focus in various studies. For example, a study detailed the practical synthesis of a CCR5 antagonist, highlighting methodologies that could be relevant for synthesizing structurally related compounds (Ikemoto et al., 2005). Additionally, another research on the synthesis and spectroscopic characterization of 1H-indazole derivatives shows the importance of detailed characterization in understanding these compounds' properties (Anuradha et al., 2014).
Chemical Properties and Reactions
Understanding the chemical properties and reactions of compounds like this compound is essential. Research on the interaction of imidazotetrazines and isocyanates, for instance, provides insights into the types of reactions these compounds can undergo, which is crucial for their potential applications in medicinal chemistry (Stevens et al., 1984).
Potential for Novel Drug Development
The unique chemical structure of this compound and its derivatives opens avenues for novel drug development. Studies on various triazole derivatives show promising results in inhibiting cancer cell proliferation and bacterial growth, suggesting their potential in developing new therapeutic agents (Ji et al., 2018).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c1-10-3-6-13(19)9-15(10)23-11(2)16(21-22-23)17(24)20-14-7-4-12(18)5-8-14/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIIUNGLQYCOAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-[(3,4-Dichlorophenyl)methylidene]-3-oxobutanamide](/img/structure/B2721954.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2721960.png)
![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)
![6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt](/img/structure/B2721962.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-(methylthio)nicotinamide](/img/structure/B2721964.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2721969.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2721970.png)

![methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2721973.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2721976.png)
